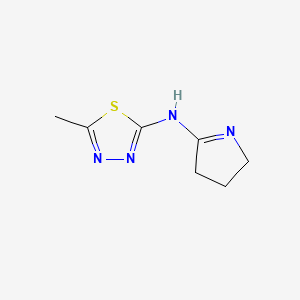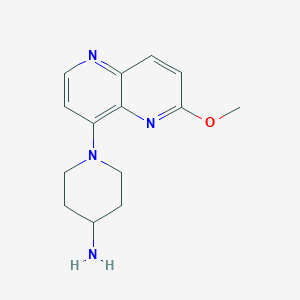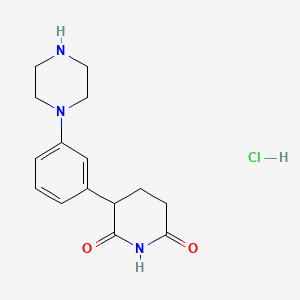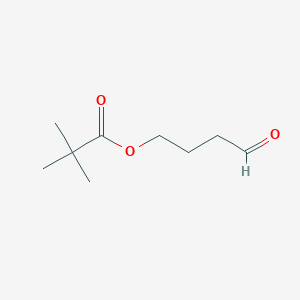
N-(3,4-dihydro-2H-pyrrol-5-yl)-5-methyl-1,3,4-thiadiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,4-Thiadiazol-2-amine, N-(3,4-dihydro-2H-pyrrol-5-yl)-5-methyl- is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the thiadiazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new molecules with diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazol-2-amine, N-(3,4-dihydro-2H-pyrrol-5-yl)-5-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiosemicarbazide with a suitable α,β-unsaturated carbonyl compound, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of acidic or basic catalysts, solvents such as ethanol or methanol, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1,3,4-Thiadiazol-2-amine, N-(3,4-dihydro-2H-pyrrol-5-yl)-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature to mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent, room temperature to reflux.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide, elevated temperatures.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro or tetrahydro derivatives, and various substituted thiadiazole compounds, depending on the specific reagents and conditions used.
科学研究应用
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties, making it a candidate for the development of new therapeutic agents.
Medicine: Explored for its potential as an anticancer agent, with studies focusing on its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
Industry: Used in the development of agrochemicals, such as herbicides and pesticides, due to its ability to interfere with the growth and development of target organisms.
作用机制
The mechanism of action of 1,3,4-thiadiazol-2-amine, N-(3,4-dihydro-2H-pyrrol-5-yl)-5-methyl- varies depending on its specific application. In medicinal chemistry, it may exert its effects by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing their normal function, thereby disrupting metabolic pathways.
Interacting with DNA: Intercalating into DNA strands and interfering with replication and transcription processes.
Modulating Receptors: Binding to specific receptors on cell surfaces and altering signal transduction pathways.
相似化合物的比较
Similar Compounds
1,3,4-Thiadiazole: The parent compound, which lacks the N-(3,4-dihydro-2H-pyrrol-5-yl)-5-methyl- substituent.
2-Amino-1,3,4-thiadiazole: A simpler derivative with an amino group at the 2-position.
5-Methyl-1,3,4-thiadiazole-2-amine: A closely related compound with a methyl group at the 5-position and an amino group at the 2-position.
Uniqueness
1,3,4-Thiadiazol-2-amine, N-(3,4-dihydro-2H-pyrrol-5-yl)-5-methyl- is unique due to the presence of both the thiadiazole ring and the N-(3,4-dihydro-2H-pyrrol-5-yl)-5-methyl- substituent. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
属性
分子式 |
C7H10N4S |
|---|---|
分子量 |
182.25 g/mol |
IUPAC 名称 |
N-(3,4-dihydro-2H-pyrrol-5-yl)-5-methyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C7H10N4S/c1-5-10-11-7(12-5)9-6-3-2-4-8-6/h2-4H2,1H3,(H,8,9,11) |
InChI 键 |
GEXJSJUGQAGQMH-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=C(S1)NC2=NCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Propanedioic acid, [(2-methylphenyl)methylene]-, diethyl ester](/img/structure/B13930589.png)


![Methyl 3-nitro-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13930614.png)
![3-[(4-(3-Methoxypyridin-4-yl)-1,3,5-triazin-2-yl)amino]benzenemethanesulfonamide](/img/structure/B13930615.png)





![1H-Imidazole-4-sulfonamide, N-(6-methoxy-3-pyridinyl)-1,2-dimethyl-N-[[5-(2-methylphenyl)-2-pyridinyl]methyl]-](/img/structure/B13930639.png)

